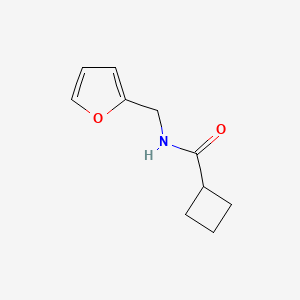
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic, with effects similar to those of morphine. However, it has been associated with a number of adverse effects, including respiratory depression and addiction. Despite these risks, U-47700 continues to be used in scientific research, particularly in the field of pain management.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the analgesic effects of opioids. It produces its effects by inhibiting the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide produces a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a euphoric effect, which is responsible for its addictive potential. In addition, it has been found to have a number of other effects, including the inhibition of gastric emptying and the suppression of the immune system.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has a number of advantages for use in scientific research, including its potency and its ability to produce analgesia. However, it also has a number of limitations, including its potential for addiction and its association with respiratory depression.
Future Directions
There are a number of future directions for research on N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. One area of research is focused on developing safer and more effective analgesics that do not produce the adverse effects associated with N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. Another area of research is focused on understanding the mechanisms of addiction and developing treatments for addiction. Finally, there is a need for further research on the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, particularly in relation to its effects on the immune system and other physiological systems.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine. The amine is then acylated using 3,3-dimethylbutyryl chloride to form N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has been used in scientific research to study its effects on pain management. It has been found to be a potent analgesic, with effects similar to those of morphine. However, it has also been associated with a number of adverse effects, including respiratory depression and addiction.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)9-13(16)15-10-6-7-11(17-4)12(8-10)18-5/h6-8H,9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPRWSOLSTTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)


![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)






